N,N-Dimethyldipropylenetriamine

Catalog No.
S604350
CAS No.
10563-29-8
M.F
C8H21N3
M. Wt
159.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyldipropylenetriamine

CAS Number

10563-29-8

Product Name

N,N-Dimethyldipropylenetriamine

IUPAC Name

N'-[3-(dimethylamino)propyl]propane-1,3-diamine

Molecular Formula

C8H21N3

Molecular Weight

159.27 g/mol

InChI

InChI=1S/C8H21N3/c1-11(2)8-4-7-10-6-3-5-9/h10H,3-9H2,1-2H3

InChI Key

OMKZWUPRGQMQJC-UHFFFAOYSA-N

SMILES

CN(C)CCCNCCCN

Synonyms

dimethyldipropylenetriamine, DMDPT

Canonical SMILES

CN(C)CCCNCCCN

Organic Synthesis:

  • Catalysis: DMDPT's amine groups and basic nature could enable it to act as a catalyst in various organic reactions. Its ability to form complexes with metal ions might make it suitable for specific catalytic processes.

Polymer Chemistry:

  • Polymerization: DMDPT can potentially be used as a curing agent or crosslinker in the synthesis of certain polymers due to its reactive amine groups. These groups can react with functional groups present in polymer chains, leading to crosslinking and network formation.

Material Science:

  • Functional Materials: DMDPT's ability to complex with metal ions makes it a potential candidate for developing functional materials with desired properties. By incorporating DMDPT into materials, researchers might be able to introduce specific functionalities like conductivity or magnetism.

Analytical Chemistry:

  • Chelating Agent: The presence of multiple amine groups in DMDPT allows it to form chelates with various metal ions. This property could be beneficial for separating, concentrating, or analyzing specific metal ions in complex mixtures.

Pharmaceutical Research:

  • Drug Delivery Systems: DMDPT, due to its ability to form complexes with metal ions and its potential biodegradability, could be explored as a component in drug delivery systems. These systems could offer controlled release of drugs or improved targeting to specific cells or tissues [].

N,N-Dimethyldipropylenetriamine is a colorless liquid with a characteristic amine odor, known for its high reactivity and utility in various chemical applications. It is classified as a tertiary amine and has the molecular formula C8H21N3C_8H_{21}N_3 with a molecular weight of approximately 159.27 g/mol . This compound is miscible with water and exhibits alkaline properties, with a pH of around 12 in a 10% solution .

DMAPAPA is a corrosive and harmful compound []. It can cause severe burns upon contact with skin and eyes []. Inhalation can irritate the respiratory tract. DMAPAPA is also suspected to be a skin sensitizer, meaning repeated exposure can lead to allergic reactions [].

Here are some safety precautions to consider when handling DMAPAPA:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling the compound [].
  • Ensure adequate ventilation in the work area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store the compound in a cool, dry, and well-ventilated place away from incompatible materials [].
Typical of amines, including:

  • Nucleophilic Substitution: It can act as a nucleophile, attacking electrophiles in various organic synthesis reactions.
  • Polymerization: This compound is often used as a hardener in epoxy resins, where it reacts with epoxides to form cross-linked networks .
  • Catalysis: It has been employed in catalytic systems, such as copper(I)-catalyzed reactions for synthesizing complex organic molecules like 1,3-diynes .

While specific biological activity data for N,N-Dimethyldipropylenetriamine is limited, it is known to cause skin sensitization and irritation upon contact. Toxicological studies indicate that it may produce allergic reactions and has corrosive properties . Its potential cytotoxic effects necessitate careful handling in laboratory and industrial settings.

N,N-Dimethyldipropylenetriamine can be synthesized through various methods, including:

  • Alkylation of Amines: The compound can be produced by the alkylation of dipropylenetriamine with dimethyl sulfate or other methylating agents.
  • Multicomponent Reactions: Recent advancements have shown that it can be synthesized via one-pot multicomponent reactions, which streamline the process and improve yield .

N,N-Dimethyldipropylenetriamine finds applications in several fields:

  • Epoxy Resins: It serves as a curing agent, enhancing the mechanical properties and chemical resistance of epoxy formulations.
  • Polymer Chemistry: The compound is utilized in creating biodegradable polymers by copolymerization with other monomers .
  • Catalysis: It acts as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

Interaction studies indicate that N,N-Dimethyldipropylenetriamine can coordinate with metal ions, forming complexes that exhibit unique catalytic properties. For instance, its interaction with copper(I) salts enhances the efficiency of certain organic reactions, showcasing its potential as a versatile ligand in coordination chemistry .

Several compounds share structural characteristics or functional properties with N,N-Dimethyldipropylenetriamine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N,N-DiethylpropylamineC7H17NLess steric hindrance compared to N,N-Dimethyldipropylenetriamine; used in pharmaceuticals.
Triethylene glycol diamineC6H15N3Used primarily as a curing agent; less reactive than N,N-Dimethyldipropylenetriamine.
N,N-DimethylaminopropylamineC5H14N2Exhibits different biological activity; primarily used in surfactants.

N,N-Dimethyldipropylenetriamine's unique combination of reactivity, solubility, and application versatility sets it apart from these similar compounds. Its role as a hardener in epoxy systems and its catalytic applications further emphasize its importance in both industrial and research contexts.

XLogP3

-0.4

UNII

B15K0N6194

GHS Hazard Statements

Aggregated GHS information provided by 310 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.42%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (87.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (38.71%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10563-29-8

Wikipedia

Dimethyldipropylenetriamine

General Manufacturing Information

1,3-Propanediamine, N3-(3-aminopropyl)-N1,N1-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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